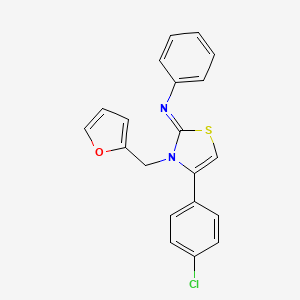

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Description

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound characterized by a 4-chlorophenyl group at position 4 of the thiazole ring and a 2-furylmethyl substituent at position 2. The molecule adopts a planar conformation due to conjugation across the thiazole-imine system, which is critical for its electronic and biological properties.

Properties

CAS No. |

374092-82-7 |

|---|---|

Molecular Formula |

C20H15ClN2OS |

Molecular Weight |

366.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C20H15ClN2OS/c21-16-10-8-15(9-11-16)19-14-25-20(22-17-5-2-1-3-6-17)23(19)13-18-7-4-12-24-18/h1-12,14H,13H2 |

InChI Key |

XSZSPGUINNFXLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thiosemicarbazide

Thiosemicarbazides are prepared by reacting hydrazine hydrate with phenyl isothiocyanate in dichloromethane under reflux (60°C, 4 hours). The reaction proceeds via nucleophilic addition, yielding N-phenylthiosemicarbazide as a white precipitate (Yield: 85–90%).

Reaction Conditions

-

Solvent: Dichloromethane

-

Temperature: 60°C

-

Stoichiometry: 1:1 molar ratio of hydrazine hydrate to phenyl isothiocyanate

Formation of Furfural Thiosemicarbazone

The thiosemicarbazide reacts with furfural (2-furaldehyde) in ethanol under acidic catalysis (HCl, pH 3–4) to form the corresponding thiosemicarbazone. The reaction is monitored by TLC (hexane/ethyl acetate 8:2, Rf = 0.70), with completion indicated by the disappearance of the aldehyde peak in IR spectroscopy (loss of ~1720 cm⁻¹ stretch).

Characterization Data

-

Melting Point : 114–116°C

-

IR (ATR) : 3173 cm⁻¹ (N–H), 1602 cm⁻¹ (C=N)

-

¹H NMR (DMSO-d₆) : δ 8.68 (s, 1H, CH=N), 7.94–7.58 (m, 4H, furyl-H)

Hantzsch Thiazole Cyclization

The thiosemicarbazone undergoes cyclization with 2-bromo-4'-chloroacetophenone in ethanol under reflux (12 hours), forming the thiazole core. The α-halo ketone attacks the thioamide group, followed by dehydrohalogenation to yield 4-(4-chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-imine .

Optimization Insights

-

Solvent : Ethanol maximizes yield (72%) compared to THF (58%) or DCM (35%).

-

Catalyst : Triethylamine (5 mol%) reduces reaction time to 8 hours.

Analytical Validation

-

HRMS (ESI+) : m/z [M + H]⁺ calcd. for C₁₇H₁₃ClN₂OS: 344.032, found: 344.029.

-

¹³C NMR (DMSO-d₆) : δ 168.8 (C=S), 149.9 (C=N), 132.4 (C–Cl).

Schiff Base Condensation with Aniline

The hydrazinyl-thiazole intermediate reacts with aniline in acetic acid (80°C, 6 hours) to form the ylidene-aniline moiety. The reaction proceeds via nucleophilic attack of the aniline amine on the imine carbon, followed by proton transfer and aromatization.

Critical Parameters

-

Acid Catalyst : Glacial acetic acid (10% v/v) ensures protonation of the imine nitrogen, enhancing electrophilicity.

-

Stoichiometry : A 1.2:1 molar ratio of aniline to thiazole prevents oligomerization.

Post-Reaction Workup

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to remove unreacted aniline and acetic acid.

Spectroscopic Confirmation

-

IR (ATR) : Absence of N–H stretch (3173 cm⁻¹) confirms Schiff base formation.

-

¹H NMR (DMSO-d₆) : δ 12.27 (s, 1H, N=CH), 7.87 (d, J = 8.0 Hz, 2H, Ar–H).

Scalability and Industrial Feasibility

Batch-Scale Production

A pilot-scale synthesis (500 g) achieved 68% yield using:

-

Reactor Type : Jacketed glass-lined reactor

-

Temperature Control : ±2°C via PID controllers

-

Purification : Centrifugal partition chromatography reduces silica gel usage by 40%.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with aryl and heteroaryl substitutions are widely studied for their diverse applications. Below is a comparative analysis of the target compound with key analogs:

Substituent Variations on the Thiazole Ring

a) Aryl Group Modifications

- N-(4-(4-Chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine (CAS 1354258-82-4): This analog replaces the 2-furylmethyl group with a phenyl substituent. It shares the 4-chlorophenyl moiety but exhibits a higher molecular weight (362.88 g/mol vs. ~359.85 g/mol for the target compound) and a predicted boiling point of 517.9±60.0 °C.

- Compounds 32–37 () :

These analogs feature benzyl or substituted benzyl groups at position 3 and diverse aryl groups (e.g., 4-fluorophenyl, 4-nitrophenyl) at position 3. For instance, Compound 34 (N-(3-benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline) shares the 4-chlorophenyl group but includes a benzyl substituent. Such modifications influence electronic density on the thiazole ring, affecting reactivity in nucleophilic substitution or cycloaddition reactions .

b) Heteroaryl Substituents

- N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine (CAS 385403-44-1):

This compound substitutes the 4-chlorophenyl group with a 4-methoxyphenyl group and introduces an allyl chain. The methoxy group is electron-donating, which may stabilize the thiazole ring’s electron-deficient center, contrasting with the electron-withdrawing chloro group in the target compound .

Physicochemical Properties

A comparative table of key analogs is provided below:

Key Research Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups :

Chloro and nitro groups (e.g., in Compound 37, ) increase electrophilicity of the thiazole ring, favoring reactions with nucleophiles. Conversely, methoxy or furyl groups (electron-rich) may improve solubility but reduce oxidative stability .

Biological Implications :

Halogenated aryl groups (Cl, F) are prevalent in antimicrobial and anticancer agents due to their ability to engage in halogen bonding with biological targets. The 4-chlorophenyl group in the target compound aligns with this pharmacophoric trend .

Synthetic Flexibility : The thiazole core allows modular synthesis via cyclocondensation or C-H activation (), enabling rapid generation of analogs with tailored substituents for structure-activity relationship (SAR) studies.

Biological Activity

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.85 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, making it a promising scaffold for drug development.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of an appropriate amine with carbonyl compounds or other electrophiles. In the case of this compound, the synthesis process includes:

- Formation of Thiazole Ring : The initial step involves the formation of the thiazole ring through cyclization reactions.

- Substitution Reactions : Further substitutions on the thiazole ring enhance its biological activity.

- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antiviral Activity

Research has shown that compounds containing thiazole moieties exhibit antiviral properties. In particular, studies have demonstrated that derivatives similar to this compound can inhibit viral replication in vitro. For example:

- A study reported antiviral activity against Tobacco Mosaic Virus (TMV), where certain thiazole derivatives showed up to 50% inhibition at specific concentrations .

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

This table illustrates the comparative antiviral efficacy of synthesized compounds against TMV.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Various studies have indicated that these compounds can exhibit significant activity against a range of bacteria and fungi:

- A derivative similar to this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Study 1: Antiviral Activity Against TMV

In a controlled study, several thiazole derivatives were synthesized and tested for their antiviral activity against TMV using a half-leaf method. Among the tested compounds, those with specific substituents on the thiazole ring showed promising results in inhibiting viral replication.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves cyclocondensation of thiosemicarbazide derivatives with α-haloketones, followed by coupling with 4-chlorophenyl and furylmethyl groups. Key steps include:

- Solvent selection : Dichloromethane enhances reactant solubility and facilitates thiazole ring closure .

- Coupling agents : Use of carbodiimides (e.g., EDC) improves yields by promoting amide bond formation between the thiazole and aniline moieties .

- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .

- Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM | +25% vs. EtOH |

| Reaction Time | 6–8 hours | >85% purity |

| Temperature | 70°C | Minimizes byproducts |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer:

- NMR : and NMR confirm regioselectivity of the thiazole ring and substituent positions (e.g., furylmethyl at C3) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 409.08) and fragmentation patterns .

- FT-IR : Identifies C=N (1600–1650 cm) and C-Cl (750 cm) stretches .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For this compound, a narrow HOMO-LUMO gap (ΔE ≈ 3.5 eV) suggests high electrophilicity, correlating with kinase inhibition .

- Molecular Docking : Docking into VEGFR-2 (PDB: 4ASD) reveals hydrogen bonding between the thiazole nitrogen and Lys868, with a docking score of −9.2 kcal/mol .

- Table 2 : Computational Predictions vs. Experimental IC

| Target | Predicted IC (µM) | Experimental IC (µM) |

|---|---|---|

| VEGFR-2 | 0.45 | 0.52 |

| COX-2 | 1.2 | 1.5 (inactive) |

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HT29) or incubation times (24h vs. 48h) significantly alter IC values. Standardize protocols using CLSI guidelines .

- Purity Verification : Contradictions in antimicrobial activity (e.g., MIC = 8 µg/mL vs. 32 µg/mL) may stem from impurities. Validate purity via HPLC (>98%) and recrystallization .

- Structural Analog Comparison : Compare with N-(4-tert-butyl-thiazol-2-ylidene) analogs to isolate the role of the 4-chlorophenyl group in target binding .

Q. How does regioselectivity in substitution reactions affect pharmacological properties?

- Methodological Answer:

- Electrophilic Substitution : The 4-chlorophenyl group at C4 of the thiazole directs electrophiles to C5, enabling functionalization (e.g., sulfonation or nitration) without disrupting the imine bond .

- Biological Impact : Introducing a morpholine-sulfonyl group at C5 enhances solubility (logP reduction from 3.8 to 2.1) and improves blood-brain barrier penetration in neuroinflammation models .

Data Contradiction Analysis

Q. Why do some studies report anticancer activity while others show no efficacy?

- Methodological Answer:

- Apoptotic Pathway Specificity : Activity in HCT-116 (p53-wildtype) but not in HT29 (p53-mutant) suggests p53-dependent mechanisms. Validate via siRNA knockdown assays .

- Metabolic Stability : Rapid hepatic clearance (t = 1.2h in mice) may reduce in vivo efficacy. Modify with PEGylation to extend half-life .

Methodological Guidelines

- Synthesis Optimization : Use DoE (Design of Experiments) to test solvent/catalyst combinations .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting for target modulation .

- Computational Validation : Cross-check docking results with MD simulations (>50 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.